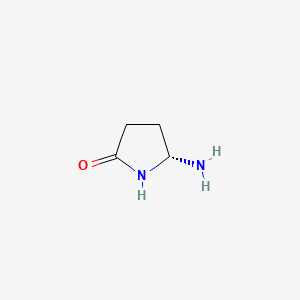
Chlorhydrate de 3-iodothyronamine
Vue d'ensemble
Description
Le chlorhydrate de 3-iodothyronamine est un dérivé de l'hormone thyroïdienne, plus précisément un métabolite de la thyroxine. C'est une amine endogène qui a été détectée dans divers tissus et dans le sang humain. Ce composé est connu pour ses effets biologiques importants, qui sont en grande partie opposés à ceux des hormones thyroïdiennes. C'est un ligand à haute affinité pour le récepteur 1 associé aux amines traces (TAAR1), un récepteur couplé aux protéines G .
Applications De Recherche Scientifique
Le chlorhydrate de 3-iodothyronamine a un large éventail d'applications en recherche scientifique :
Chimie : Il est utilisé pour étudier les voies métaboliques des hormones thyroïdiennes et de leurs dérivés.
Biologie : Le composé est utilisé dans la recherche sur la régulation métabolique, l'homéostasie énergétique et la thermogenèse.
Médecine : Il a des applications thérapeutiques potentielles dans le traitement des troubles métaboliques, de l'obésité et des maladies neurodégénératives.
Industrie : Le composé est utilisé dans le développement de nouveaux agents pharmacologiques et d'outils de diagnostic.
5. Mécanisme d'action
Le this compound exerce ses effets en activant le récepteur 1 associé aux amines traces (TAAR1). Cette activation conduit à la production de monophosphate d'adénosine cyclique (AMPc), qui à son tour module divers processus physiologiques tels que la température corporelle, le débit cardiaque et le métabolisme. Le composé interagit également avec d'autres récepteurs, y compris les récepteurs adrénergiques alpha2A, et module le transport des neurotransmetteurs .
Composés similaires :
3,5,3'-Triiodothyronine (T3) : Une hormone thyroïdienne aux effets biologiques distincts.
Thyroxine (T4) : L'hormone mère à partir de laquelle la 3-iodothyronamine est dérivée.
Acide 3-iodothyroacétique : Un métabolite de la 3-iodothyronamine ayant des activités biologiques différentes.
Unicité : Le this compound est unique en raison de sa capacité à exercer des effets qui sont en grande partie opposés à ceux des hormones thyroïdiennes. Il module les voies métaboliques, favorisant l'utilisation des lipides par rapport au catabolisme du glucose, et a un potentiel significatif dans les applications thérapeutiques .
Mécanisme D'action
Target of Action
3-Iodothyronamine (3T1AM) is an endogenous high-affinity ligand of the trace amine-associated receptor 1 (TAAR1), detected in mammals in many organs, including the brain . TAAR1, a G protein–coupled receptor (GPCR), was identified as the first target and effector of 3T1AM action . It also interacts with other TAAR family members, several aminergic receptors, and non-GPCR targets such as transient receptor potential channels, mitochondrial proteins, and the serum 3T1AM-binding protein apolipoprotein B100 .
Mode of Action
3T1AM stimulates TAAR1 with nanomolar affinity . It also interacts with alpha2A adrenergic receptors . The activation of TAAR1 by 3T1AM results in the production of large amounts of cAMP . This interaction with its targets leads to various changes in the body, which are discussed in the following sections.
Biochemical Pathways
3T1AM exerts actions partly opposite to and distinct from known functions of thyroid hormones . It favors fatty acid over glucose catabolism, increases ketogenesis, and increases blood glucose . Similar responses are elicited by intracerebral infusion, which inhibits insulin secretion and stimulates glucagon secretion . 3t1am administration increases ketogenesis and gluconeogenesis also in hepatic cell lines and in perfused liver preparations, providing evidence for a peripheral action .
Pharmacokinetics
It has been observed that when injected to mice, both 3t1am and its corresponding 3-methylbiaryl-methane analog sg-2 produced memory-enhancing and hyperalgesic effects . Both compounds appeared to rely on the action of ubiquitous enzymes monoamine oxidase (MAO) to produce the corresponding oxidative metabolites that were then able to activate the histaminergic system .
Result of Action
The activation of TAAR1 by 3T1AM results in decreased body temperature and cardiac output . It also produces remarkable metabolic, anapyrexic, cytoprotective, and brain effects . In the central nervous system, 3T1AM behaves as a neuromodulator, affecting adrenergic and/or histaminergic neurons . Intracerebral 3T1AM administration favors learning and memory, modulates sleep and feeding, and decreases the pain threshold .
Analyse Biochimique
Biochemical Properties
3-Iodothyronamine Hydrochloride plays a crucial role in biochemical reactions by interacting with several enzymes, proteins, and other biomolecules. It is a high-affinity ligand for the trace amine-associated receptor 1 (TAAR1), a G protein-coupled receptor. Activation of TAAR1 by 3-Iodothyronamine Hydrochloride leads to the production of cyclic AMP (cAMP), which is involved in various signaling pathways . Additionally, 3-Iodothyronamine Hydrochloride interacts with α2A adrenergic receptors, modulating neurotransmitter release and membrane transport .
Cellular Effects
3-Iodothyronamine Hydrochloride exerts significant effects on various cell types and cellular processes. It has been shown to reduce body temperature, heart rate, and metabolism when administered to rodents . This compound influences cell signaling pathways by targeting extracellular receptors such as TAAR1 and α2A adrenergic receptors . It also modulates gene expression and cellular metabolism, impacting processes like lipid and glucose utilization .
Molecular Mechanism
The molecular mechanism of 3-Iodothyronamine Hydrochloride involves its interaction with specific receptors and modulation of neurotransmitter transport. It targets TAAR1 and α2A adrenergic receptors, leading to changes in cAMP levels and neurotransmitter release . Additionally, 3-Iodothyronamine Hydrochloride serves as a substrate for membrane transport cellular uptake machinery, influencing the transport of neurotransmitters . These interactions result in various physiological effects, including reduced cardiac output and altered metabolic processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Iodothyronamine Hydrochloride change over time. This compound is known to induce rapid and profound reductions in body temperature, heart rate, and metabolism shortly after administration . Over time, its stability and degradation can impact its long-term effects on cellular function. Studies have shown that 3-Iodothyronamine Hydrochloride undergoes oxidative deamination to 3-iodothyroacetic acid in cardiomyocytes .
Dosage Effects in Animal Models
The effects of 3-Iodothyronamine Hydrochloride vary with different dosages in animal models. At low dosages, it increases endogenous tissue concentration and elicits metabolic and neurological responses . Higher dosages can lead to toxic or adverse effects, such as hypothermia and reduced cardiac contractility . These dosage-dependent effects highlight the importance of careful dosage regulation in experimental and therapeutic applications.
Metabolic Pathways
3-Iodothyronamine Hydrochloride is involved in several metabolic pathways, including the deiodination and decarboxylation of endogenous thyroxine . It activates TAAR1 at nanomolar concentrations, influencing thyroid hormone actions such as body temperature, heart rate, and cardiac output . Additionally, it affects metabolic flux by favoring fatty acid over glucose catabolism and increasing ketogenesis .
Transport and Distribution
Within cells and tissues, 3-Iodothyronamine Hydrochloride is transported and distributed through specific transporters and binding proteins. It is known to inhibit the uptake of thyroid hormones via the monocarboxylate transporter 8 (MCT8) and interacts with monoamine transporters . This compound accumulates in various tissues, including the heart, liver, kidney, and brain, where it exerts its biological effects .
Subcellular Localization
The subcellular localization of 3-Iodothyronamine Hydrochloride plays a crucial role in its activity and function. It is taken up by cells through Na±dependent transport and accumulates in specific compartments, such as mitochondria . This localization is essential for its interaction with mitochondrial proteins and the modulation of cellular metabolism . Additionally, post-translational modifications may direct 3-Iodothyronamine Hydrochloride to specific organelles, influencing its biological activity .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : Le chlorhydrate de 3-iodothyronamine est synthétisé par déiodation enzymatique et décarboxylation des hormones thyroïdiennes. Le processus implique l'élimination des atomes d'iode et du groupe carboxyle de la molécule d'hormone thyroïdienne mère .
Méthodes de production industrielle : La production industrielle du this compound implique l'utilisation de techniques avancées telles que la chromatographie liquide haute performance (HPLC) et la spectrométrie de masse pour garantir la pureté et la qualité du composé .
Analyse Des Réactions Chimiques
Types de réactions : Le chlorhydrate de 3-iodothyronamine subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Ces réactions sont cruciales pour son activité biologique et son interaction avec différentes cibles moléculaires .
Réactifs et conditions courantes :
Oxydation : Des agents oxydants courants tels que le peroxyde d'hydrogène et le permanganate de potassium sont utilisés.
Réduction : Des agents réducteurs comme le borohydrure de sodium et l'hydrure d'aluminium et de lithium sont utilisés.
Substitution : Les réactions d'halogénation impliquent souvent des réactifs comme l'iode et le brome.
Produits principaux : Les principaux produits formés à partir de ces réactions comprennent divers dérivés iodés et métabolites déiodés, qui ont des activités biologiques distinctes .
Comparaison Avec Des Composés Similaires
3,5,3’-Triiodothyronine (T3): A thyroid hormone with distinct biological effects.
Thyroxine (T4): The parent hormone from which 3-Iodothyronamine is derived.
3-Iodothyroacetic Acid: A metabolite of 3-Iodothyronamine with different biological activities.
Uniqueness: 3-Iodothyronamine hydrochloride is unique due to its ability to exert effects that are largely opposite to those of thyroid hormones. It modulates metabolic pathways, favoring lipid utilization over glucose catabolism, and has significant potential in therapeutic applications .
Propriétés
IUPAC Name |
4-[4-(2-aminoethyl)-2-iodophenoxy]phenol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14INO2.ClH/c15-13-9-10(7-8-16)1-6-14(13)18-12-4-2-11(17)3-5-12;/h1-6,9,17H,7-8,16H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVKVVMXTPQCCIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1O)OC2=C(C=C(C=C2)CCN)I.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClINO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40675978 | |
| Record name | 4-[4-(2-Aminoethyl)-2-iodophenoxy]phenol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40675978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
788824-64-6, 712349-95-6 | |
| Record name | 4-[4-(2-Aminoethyl)-2-iodophenoxy]phenol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40675978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Iodothyronamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(2-Methoxyphenoxy)methyl]oxirane-d3](/img/structure/B564476.png)
![4-[2-(3,5-Dihydroxyphenyl)ethenyl]phenyl hydrogen sulfate](/img/structure/B564479.png)





![(1S,11S)-5-methoxy-12,12-dimethyl-6-propan-2-yltricyclo[9.4.0.03,8]pentadeca-3,5,7-triene-1,4-diol](/img/structure/B564488.png)





